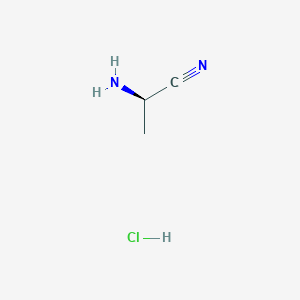

(2R)-2-aminopropanenitrile hydrochloride

Overview

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include its uses or applications in various fields .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, use of catalysts, and conditions like temperature and pressure .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the compound. Techniques like X-ray diffraction or NMR spectroscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, optical activity, and others. These properties can often be predicted using computational methods or measured experimentally .Scientific Research Applications

Enantioselective Synthesis

(2R)-2-Aminopropanenitrile hydrochloride is significant in the enantioselective synthesis of various compounds. For instance, the synthesis of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid utilizes optical resolutions and preferential crystallization of its hydrochloride form (Shiraiwa et al., 2006). Similar methodologies were employed for the preparation of other optically active compounds, highlighting the importance of (2R)-2-Aminopropanenitrile hydrochloride in stereoselective syntheses (Shiraiwa et al., 2007).

Lipase-Catalyzed Enantiomer Separation

The compound plays a critical role in the lipase-catalyzed enantiomer separation of various nitriles, leading to the synthesis of biologically significant molecules such as GABOB and Carnitine hydrochloride. This application underlines its utility in producing enantiomerically pure compounds for pharmaceutical and chemical industries (Kamal et al., 2007).

Chemical Characterization and Polymorphism Studies

(2R)-2-Aminopropanenitrile hydrochloride is also a subject of chemical characterization and polymorphism studies, which are crucial for understanding the physical and chemical properties of pharmaceutical compounds. For example, spectroscopic and diffractometric studies have been conducted to investigate the polymorphic forms of related compounds, providing insights into their structural and chemical behavior (Vogt et al., 2013).

Synthesis and Structural Analysis

It is also involved in the synthesis of various amino acids and their derivatives. The synthesis of (2R,3S)-2-amino-3-hydroxysuccinic acid hydrochloride, for instance, demonstrates its role in producing complex organic molecules (Pan Xian-hua, 2011). These syntheses often involve multiple reaction steps, highlighting the compound's versatility in organic chemistry.

Mechanism of Action

Target of Action

The primary target of (2R)-2-aminopropanenitrile hydrochloride is the Interleukin-2 receptor (IL-2R) . IL-2R is a transmembrane glycoprotein receptor prominently located on the surface of T and B cells, among other immune system cells . It plays a crucial role in the immune response, as it binds to IL-2, instigating a cascade of events that culminate in the activation and proliferation of these cells .

Mode of Action

The interaction between IL-2 and IL-2Rβ enhances the proliferation of CD4+ T lymphocytes . As found in mammals, a Th1-mediated mechanism regulated by this interaction exists in teleost . The compound’s interaction with its targets leads to changes in the immune response, helping to maintain the balance between the activation and suppression of the immune response to pathogens .

Biochemical Pathways

The IL-2:IL-2R protein–protein interaction is of central importance to both healthy and diseased immune responses . The resulting signal transduction occurs via three major pathways, JAK-STAT, PI3K-AKT, and MAPK . These pathways are crucial for the proper functioning of the immune system, as they help to maintain the balance between the activation and suppression of the immune response to pathogens .

Pharmacokinetics (ADME Properties)

The adme properties of a drug molecule play a crucial role in its bioavailability and efficacy . For instance, oral administration is the most popular route for drug molecules, and the body starts to process the four aspects of a drug: absorption, distribution, metabolism, and elimination (commonly called as ADME) .

Result of Action

The molecular and cellular effects of (2R)-2-aminopropanenitrile hydrochloride’s action involve the activation, proliferation, and differentiation of T cells, B cells, and NK cells . Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2R)-2-aminopropanenitrile hydrochloride. For instance, anthropogenic activities have a greater influence on surface water quality than environmental factors . Similarly, environmental changes and human activities are commonly associated with surface water quality deterioration . Therefore, it is plausible that similar environmental factors could influence the action of (2R)-2-aminopropanenitrile hydrochloride.

Safety and Hazards

properties

IUPAC Name |

(2R)-2-aminopropanenitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGQCCPNVRCAQI-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-aminopropanenitrile hydrochloride | |

CAS RN |

1385022-43-4 | |

| Record name | (2R)-2-aminopropanenitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451001.png)

![3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride](/img/structure/B2451003.png)

![(2,4-Dimethylthiazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2451013.png)

![1,3-Bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazole;3-chloropyridine;palladium(2+);dichloride](/img/structure/B2451020.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(4-iodophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2451021.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2451022.png)

![5'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2451023.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2451024.png)